molecular formula C16H19N3O2 B1210332 Cynometrine

Cynometrine

Cat. No. B1210332
M. Wt: 285.34 g/mol
InChI Key: UJMVRXMFOYOOMI-NWANDNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cynometrine is a member of imidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cynometrine, a γ-lactam based alkaloid found in Cynometra hankei, has been synthesized from 1-methyl-imidazole-4-carboxaldehyde. The key synthesis step involves a regio-, stereo-, and chemoselective 1,3-dipolar cycloaddition of a dithiolane-fused azomethine ylide (Fishwick, Foster, & Carr, 1996).

Biological and Medicinal Applications

  • Ethnomedicine and Secondary Metabolites :

    • The genus Cynometra, including compounds like cynometrine, is recognized for its use in traditional medicine and as a source of secondary metabolites like flavonoids and terpenoids. These compounds have potential health benefits, including antioxidant, antimicrobial, and anti-inflammatory activities (Sabiha et al., 2022).
  • Chemical Isolation and Identification :

    • Alkaloids including cynometrine have been isolated from Cynometra hankei, with their structures elucidated through chemical and spectral data. This research aids in understanding the chemical diversity and potential applications of these compounds (Waterman & Faulkner, 1981).

Impact on Human Health

  • While specific studies directly focusing on cynometrine's impact on human health are limited, research on similar compounds in the Cynometra genus indicates potential health benefits. However, further experimental studies are necessary to fully understand and utilize these compounds for pharmaceutical applications (Sabiha et al., 2022).

properties

Product Name

Cynometrine

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

(3R,4S)-3-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C16H19N3O2/c1-18-9-13(17-10-18)12-8-19(2)16(21)14(12)15(20)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,20H,8H2,1-2H3/t12-,14+,15+/m0/s1

InChI Key

UJMVRXMFOYOOMI-NWANDNLSSA-N

Isomeric SMILES

CN1C[C@H]([C@@H](C1=O)[C@@H](C2=CC=CC=C2)O)C3=CN(C=N3)C

Canonical SMILES

CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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